

1,3-Dibromo-5,5-dimethylhydantoin CAS number 77-48-5

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Compound of Interest

Compound Name: 1,3-Dibromo-5,5-dimethylhydantoin

Cat. No.: B127087

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An In-depth Technical Guide to **1,3-Dibromo-5,5-dimethylhydantoin** (CAS: 77-48-5)

Introduction

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a versatile and efficient reagent in organic chemistry, identified by the CAS number 77-48-5.[1][2] It is an organic compound derived from the heterocycle dimethylhydantoin.[1] This white to light yellow crystalline solid, which has a faint bromine-like odor, is widely utilized as a disinfectant, a bleaching agent, and, most notably, as a brominating and oxidizing agent in organic synthesis.[1][2][3] In the realm of drug development and pharmaceutical synthesis, DBDMH offers a safer, more stable, and often more cost-effective alternative to liquid bromine and other N-bromo compounds like N-bromosuccinimide (NBS).[2][4] Its utility spans a wide range of transformations, including the bromination of aromatic compounds, the synthesis of heterocyclic scaffolds, and the oxidation of thiols.[2][5] This guide provides a comprehensive technical overview of its properties, synthesis, mechanisms, and applications for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

DBDMH is a stable, crystalline solid under normal conditions.[2][5] Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of DBDMH

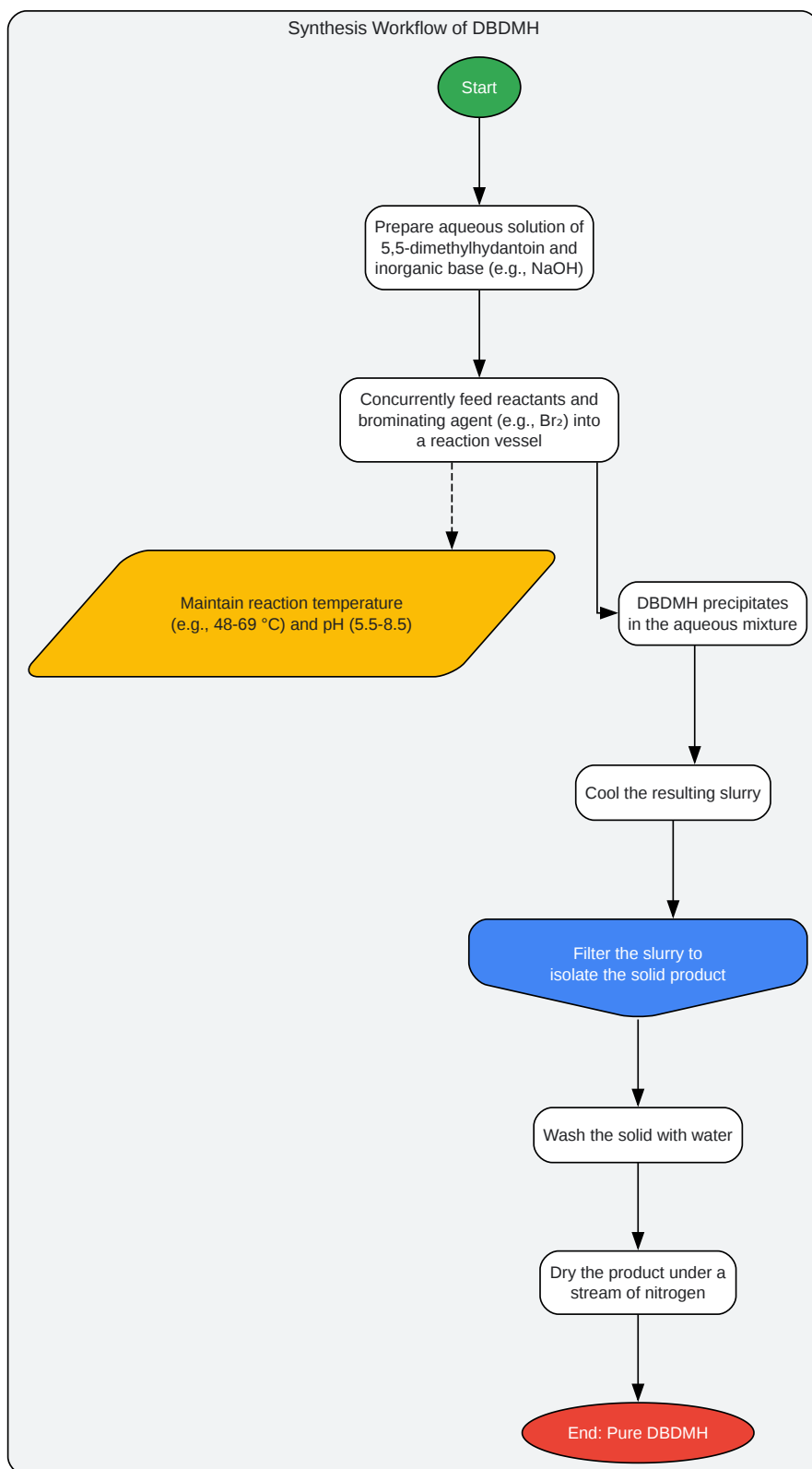
Property	Value	Reference
Identifiers		
IUPAC Name	1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione	[1][6][7]
CAS Number	77-48-5	[1]
Molecular Formula	C ₅ H ₆ Br ₂ N ₂ O ₂	[1][7]
Molar Mass	285.92 g/mol	[1][6]
Physical Properties		
Appearance	White to light yellow crystalline solid with a slight bromine odor	[1][2][3]
Melting Point	197 to 203 °C (387 to 397 °F; 470 to 476 K)	[1]
Density	1.36 g/cm ³	[1]
Solubility		
Water	Insoluble/Slightly soluble in hot water	[2][8]
Organic Solvents	Soluble in ethanol, ether, benzene, and chloroform; slightly soluble in acetone, dioxane, and THF.	[2][8]

Table 2: Spectroscopic Data of DBDMH

Spectroscopy	Data Interpretation	Reference
^1H NMR	The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups.	[3]
^{13}C NMR	The carbon NMR spectrum should exhibit signals for the quaternary carbon of the dimethyl group, the methyl carbons, and the two carbonyl carbons.	[3]
IR Spectroscopy	Characterized by strong absorption bands for carbonyl (C=O) stretching vibrations, typically in the $1700\text{-}1800\text{ cm}^{-1}$ region. Other significant peaks include C-N stretching.	[3]
UV-Vis Spectroscopy	In a suitable solvent like acetonitrile, absorption bands are expected in the UV region, corresponding to $n \rightarrow \sigma^*$ and $\pi \rightarrow \pi^*$ electronic transitions of the carbonyl and N-Br chromophores.	[3]

Synthesis of 1,3-Dibromo-5,5-dimethylhydantoin

DBDMH is typically synthesized by the bromination of 5,5-dimethylhydantoin. The reaction involves treating an aqueous solution or slurry of 5,5-dimethylhydantoin with a brominating agent in the presence of a base to maintain a specific pH range.[9]



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Caption: General workflow for the synthesis of DBDMH.

Experimental Protocol: Synthesis of DBDMH

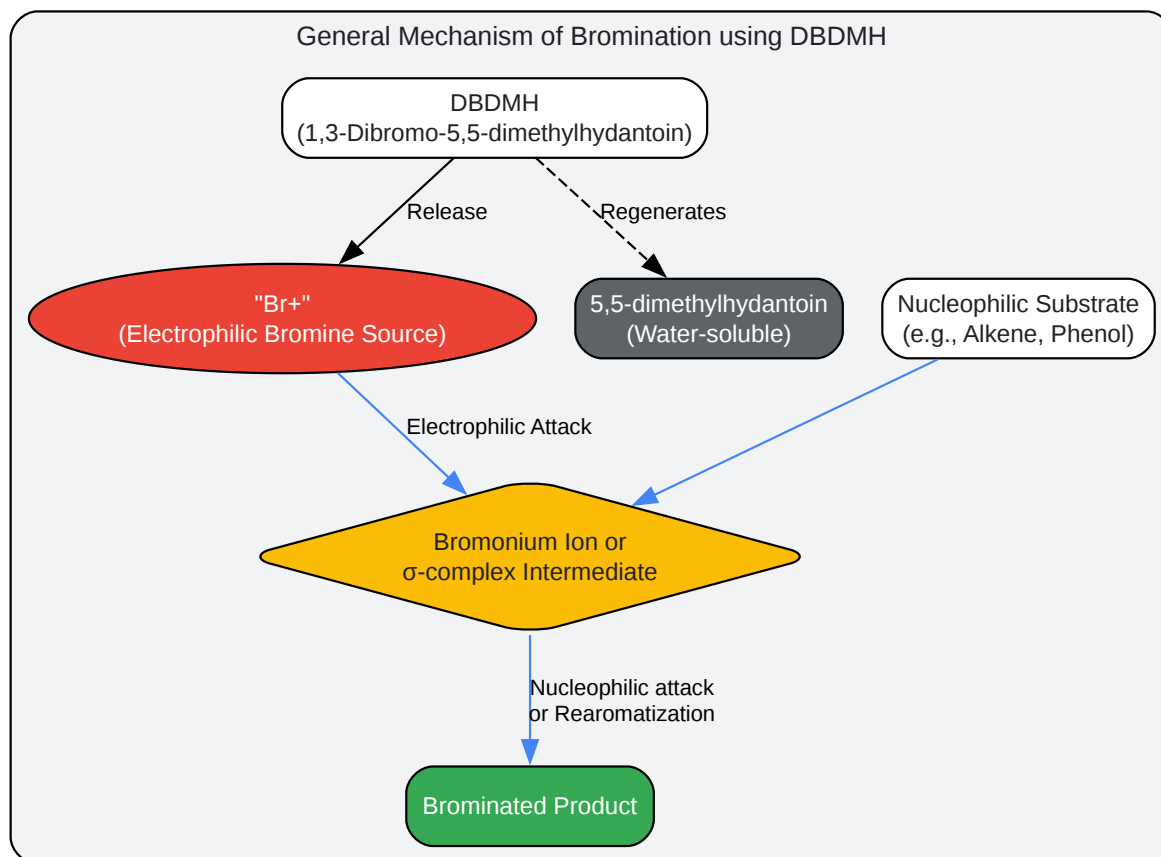
This protocol is adapted from patented procedures for producing DBDMH with enhanced properties.[\[9\]](#)

- Materials:
 - 5,5-dimethylhydantoin
 - Sodium hydroxide (NaOH)
 - Bromine (Br₂)
 - Water
 - Reaction flask equipped with a mechanical stirrer, heating bath, and separate feeding inlets.
- Procedure:
 - Prepare a solution by dissolving 44.2 g (1.1 mol) of NaOH in 338 g of water. Add 70.3 g (0.55 mol) of 5,5-dimethylhydantoin to the NaOH solution.
 - Charge the reaction flask with a small amount (~200 mL) of filtrate from a previous batch to act as a heel.[\[9\]](#)
 - Maintain the reaction flask temperature at approximately 48-55 °C using a heating bath.[\[9\]](#)
 - Concurrently and separately, feed the 5,5-dimethylhydantoin/NaOH solution and 172.5 g (1.08 mol) of Br₂ into the reaction flask.[\[9\]](#)
 - Maintain the pH of the reaction mixture between 5.5 and 8.5 throughout the addition.[\[9\]](#)
The product, DBDMH, will precipitate, forming a slurry.
 - Once the addition is complete, discharge the orange slurry and allow it to cool slowly.[\[9\]](#)
 - Filter the slurry at approximately 45 °C.[\[9\]](#)
 - Wash the resulting white solid with two 500 mL portions of water.[\[9\]](#)

- Dry the final product overnight under a stream of nitrogen to yield pure **1,3-dibromo-5,5-dimethylhydantoin**.^[9] The expected yield is high, potentially around 90%.^[9]

Mechanism of Action

In chemical reactions, DBDMH serves as a source of electrophilic bromine ("Br⁺"), which is equivalent to hypobromous acid (HOBr).^[1] This makes it an effective agent for bromination reactions. In aqueous solutions, it can hydrolyze to form hypobromous acid, which is a potent disinfectant.^{[1][5][8]} The "activation" of the bromide ion can be achieved by an oxidizing agent, regenerating the active brominating species.^[1]

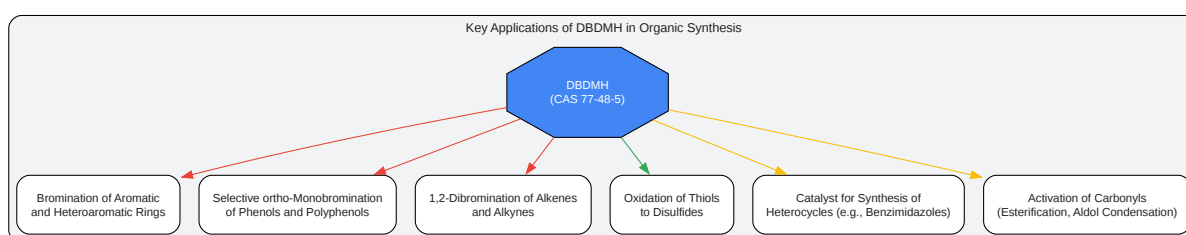


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Caption: Electrophilic bromination mechanism using DBDMH.

Applications in Organic Synthesis

DBDMH is a powerful and versatile reagent with numerous applications in modern organic synthesis, particularly relevant to drug development.[2] It is often preferred for its solid state, stability, and high active bromine content.[5]



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Caption: Logical diagram of DBDMH's synthetic applications.

- **Bromination of Aromatic Compounds:** DBDMH is highly effective for the selective bromination of electron-rich aromatic and heteroaromatic systems, a common strategy for modulating the biological activity of drug candidates.[2]
- **Ortho-Bromination of Phenols:** It provides a simple and convenient method for the ortho-monobromination of phenols and polyphenols in good to excellent yields, often with higher selectivity than traditional methods.[10]
- **Dibromination of Alkenes:** DBDMH can be used for the direct 1,2-dibromination of various alkenes under mild, catalyst-free conditions, offering a green and practical route to vicinal dibromides.[4][11][12]

- **Oxidation of Thiols:** It serves as a mild and efficient oxidizing agent for the conversion of thiols to disulfides, a key transformation in peptide and protein chemistry.[\[2\]](#)[\[4\]](#)[\[5\]](#)
- **Synthesis of Heterocycles:** DBDMH can act as a catalyst for synthesizing important heterocyclic scaffolds.[\[2\]](#) For instance, it catalyzes the condensation of o-phenylenediamines with aldehydes to form benzimidazoles, a core structure in many pharmaceuticals like omeprazole and albendazole.[\[2\]](#)
- **Activation of Carbonyls:** It has been reported as an inexpensive, metal-free precatalyst for activating carbonyl groups in reactions like direct esterification and aldol condensations.[\[13\]](#)

Experimental Protocols for Key Applications

Protocol 1: Selective Ortho-monobromination of Phenols

This protocol is adapted from a reported procedure for the selective bromination of phenolic substrates.[\[10\]](#)[\[14\]](#)

- **Materials:**
 - Phenolic substrate (1.0 mmol)
 - **1,3-Dibromo-5,5-dimethylhydantoin** (DBDMH) (0.50-0.52 mmol)
 - Chloroform (CHCl_3) (5-7 mL)
 - 10% aqueous sodium hydrosulfite ($\text{Na}_2\text{S}_2\text{O}_4$) solution
 - Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
 - Silica gel for column chromatography (if needed)
- **Procedure:**
 - In a round-bottom flask, dissolve the phenolic substrate (1.0 mmol) in chloroform (5-7 mL) at room temperature.[\[14\]](#)

- Add solid DBDMH (0.50-0.52 mole equivalents) to the solution in portions while stirring.
[14]
- Continue to stir the reaction mixture at room temperature. Monitor the reaction's progress using GC-MS or TLC.[14] The disappearance of the starting material or a color change can indicate completion.[14]
- Upon completion, quench the reaction by adding 10% aqueous sodium hydrosulfite solution and stir for 5 minutes to destroy excess DBDMH.[10][14]
- Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and/or brine, and then dry it over anhydrous MgSO_4 or Na_2SO_4 . [14] The byproduct, 5,5-dimethylhydantoin, is largely removed during the aqueous wash.[14]
- Concentrate the organic solution under reduced pressure to yield the crude product.[14]
- If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure ortho-monobrominated phenol.[10][14]

Safety and Handling

DBDMH is an oxidizing solid that is harmful if swallowed and causes skin and eye irritation.[15]
[16] Proper safety precautions are essential during its handling and storage.

Table 3: Hazard Information and Safety Precautions for DBDMH

Category	Information	Reference(s)
Hazard Statements	H272: May intensify fire; oxidizer. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H400/H410: Very toxic to aquatic life with long lasting effects.	[15][16]
Precautionary Statements	P210: Keep away from heat/sparks/open flames. P220: Keep away from clothing and combustible materials. P264: Wash hands thoroughly after handling. P273: Avoid release to the environment. P280: Wear protective gloves/clothing/eye protection.	[15][16][17]
First Aid	If Inhaled: Move person to fresh air. In case of Skin Contact: Wash off with soap and plenty of water. In case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. If Swallowed: Rinse mouth with water. Do NOT induce vomiting. In all cases, consult a physician.	[18][19]
Handling & Storage	Handle in a well-ventilated place, avoiding dust formation. Store in a cool, dry, well-ventilated area in a tightly closed container, away from	[18]

incompatible substances and moisture.

Disposal

Dispose of surplus and non-recyclable solutions to a licensed disposal company. Do not let the product enter drains. [15][18]

Always consult the full Safety Data Sheet (SDS) before use.[15][17][18][19]

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